(2S)-2-amino-3-(2-bromophenoxy)propanoic acid

medicinal chemistry structure-activity relationship halogen bonding

This ortho-bromo L-serine building block features an ether-linked bromophenyl side chain that serves as an optimal Pd-catalyzed cross-coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, enabling efficient SAR library generation without de novo synthesis. The ether oxygen preserves the H-bonding network of endogenous L-serine, making it ideal for NMDA receptor modulator probes, PROTAC degrader linkers, and kinase inhibitor selectivity pocket exploration. Supplied at ≥95% purity with storage at 0–8°C, compatible with standard Fmoc/Boc SPPS.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B12508675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(2-bromophenoxy)propanoic acid
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(C(=O)O)N)Br
InChIInChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1
InChIKeyBYOUDQIBNMKFHL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(2-bromophenoxy)propanoic Acid (O-(2-Bromophenyl)-L-serine) – Structural Identity and Procurement Baseline


(2S)-2-Amino-3-(2-bromophenoxy)propanoic acid (CAS 1510817-09-0, molecular formula C₉H₁₀BrNO₃, molecular weight 260.08 g/mol) is a chiral, non-proteinogenic L-serine derivative in which the side-chain hydroxyl group is ether-linked to an ortho-brominated phenyl ring . Also catalogued as O-(2-Bromophenyl)-L-serine, this compound is commercially supplied at ≥95% purity with recommended storage at 0–8 °C . It belongs to the broader class of amino acid phenyl ethers covered by patent families claiming activity in immunological, inflammatory, metabolic, and neurological indications [1].

Why In-Class Substitution of (2S)-2-Amino-3-(2-bromophenoxy)propanoic Acid Requires Explicit Justification


The compound occupies a unique intersection of three structural variables — the serine-derived α-amino acid backbone, the phenoxy-ether linkage, and the ortho-bromine substituent — none of which can be independently altered without fundamentally changing reactivity, conformational preference, or biological recognition . The ether oxygen introduces a hydrogen-bond acceptor and alters the torsional profile relative to direct C–C linked phenylalanine analogs such as 2-bromo-L-phenylalanine (CAS 42538-40-9) . The ortho-bromine position further differentiates it from para-bromo isomers (e.g., O-(4-bromophenyl)-L-serine, CAS 1507344-13-9) in steric demand and electronic influence on the aromatic ring, both of which are known to affect target binding and metabolic stability in halogenated amino acid series . Simply substituting a chloro-, fluoro-, or iodo- analog, or moving the halogen to the para position, changes the compound's physicochemical and pharmacological fingerprint in ways that cannot be assumed equivalent absent direct comparative data.

Quantitative Differentiation Evidence for (2S)-2-Amino-3-(2-bromophenoxy)propanoic Acid Against Its Closest Analogs


Ortho-Bromine Steric and Electronic Differentiation vs. Para-Bromo and Other Halo-Substituted O-Phenylserine Analogs

The ortho-bromine substituent in the target compound introduces a van der Waals volume of approximately 47.3 ų (based on the bromine atomic radius of 1.85 Å) and a strong electron-withdrawing inductive effect (σₘ = 0.39) that is spatially directed ortho to the ether linkage, contrasting with the para-bromo isomer where the electronic effect is conveyed through resonance (σₚ = 0.23) over a greater distance [1]. The ortho-chloro analog (O-(2-chlorophenyl)-L-serine, CAS 1510814-29-5, MW 215.63) presents a smaller halogen volume (~34.9 ų) with higher electronegativity but lower polarizability, reducing its capacity for halogen bonding and dispersion interactions with hydrophobic protein pockets . The ortho-fluoro analog (O-(2-fluorophenyl)-L-serine, CAS 1502584-29-3, MW 199.18) is even smaller (~25.1 ų) and almost entirely lacks the polarizable halogen surface that bromine provides . The ortho-iodo analog (O-(2-iodophenyl)-L-serine, CAS 1508255-25-1, MW 307.08) is larger (~54.8 ų) but is more prone to photolytic and metabolic dehalogenation, reducing its utility in cellular and in vivo settings . These physical-chemical differences translate to quantifiably distinct logP contributions (Hansch π for Br = +0.86 vs. Cl = +0.71, F = +0.14, I = +1.12) and different capacities for halogen-π and halogen-hydrogen bond donor interactions in protein binding sites [1].

medicinal chemistry structure-activity relationship halogen bonding

Ether-Linked Serine Scaffold vs. Direct C–C Linked Phenylalanine Scaffold: Conformational and Hydrogen-Bonding Differentiation

The target compound incorporates an ether oxygen between the serine β-carbon and the aromatic ring, creating an O–CH₂–CH(NH₂)–COOH backbone, in contrast to 2-bromo-L-phenylalanine (CAS 42538-40-9) which features a direct CH₂–CH(NH₂)–COOH linkage to the bromophenyl ring . The ether oxygen introduces an additional hydrogen-bond acceptor (HBA count = 4 vs. 3 for 2-bromo-phenylalanine) and increases the topological polar surface area (tPSA = 72.6 Ų vs. 63.3 Ų for 2-bromo-L-phenylalanine, as calculated by standard fragment-based methods) [1]. The C–O–C ether linkage also permits a greater range of torsional freedom (three rotatable bonds vs. two in the direct analog) while simultaneously creating a different preferred low-energy conformation due to the anomeric and gauche effects associated with the O–CH₂–CH fragment, resulting in a distinct Ramachandran-adjacent dihedral profile for peptide backbone incorporation . These differences are class-level inferences based on well-established physical organic chemistry principles of ether-containing amino acids.

peptide chemistry conformational analysis bioisostere design

Ortho-Bromine as a Synthetic Handle for Diversification: Cross-Coupling Reactivity Advantage Over Chloro-, Fluoro-, and Iodo-Analogs

The ortho-bromine substituent on the target compound serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), occupying a reactivity 'sweet spot' among halogenated O-phenylserine analogs [1]. Aryl bromides exhibit faster oxidative addition to Pd(0) than aryl chlorides by approximately 10–100 fold under comparable conditions, while offering greater stability and handling convenience than aryl iodides, which are prone to homolytic C–I bond cleavage under ambient light and heat [2]. The ortho-fluoro analog is essentially inert to Pd-catalyzed cross-coupling under standard conditions, requiring specialized catalysts or directing groups [3]. This makes the bromine-bearing target compound uniquely suited as a late-stage diversification building block in medicinal chemistry library synthesis, where the bromine can be replaced with aryl, heteroaryl, amino, alkynyl, or other functional groups after the amino acid scaffold has been incorporated into a larger molecular architecture [1].

synthetic chemistry cross-coupling building block utility

Commercial Availability and Pricing Benchmarking Against Halogenated O-Phenylserine Analogs

The target compound O-(2-bromophenyl)-L-serine (product code AS01762) is available from Amatek Scientific at 97% purity with tiered pricing of ¥1,500 per 0.25 g, ¥2,400 per 0.5 g, and ¥4,000 per 1 g (effective unit price ¥6,000/g at 0.25 g scale, ¥4,800/g at 0.5 g scale, ¥4,000/g at 1 g scale) . The ortho-chloro analog (AS01710, CAS 1502584-29-3 for the fluoro; CAS 1510814-29-5 for chloro) is also supplied at 97% purity, with comparable pricing tiers, indicating that the bromo compound does not carry a significant cost premium over the chloro variant despite its enhanced synthetic utility . The ortho-iodo analog (AS01760, CAS 1508255-25-1) is listed at equivalent purity levels but with inherently greater storage sensitivity . Sigma-Aldrich (via AChemBlock) lists the target compound at 95% purity with recommended storage at 0–8 °C . These data establish that the bromo compound is commercially accessible at parity with its halo-analogs, making procurement decisions driven by scientific rather than cost considerations.

procurement chemical sourcing research chemicals

Optimal Research and Procurement Application Scenarios for (2S)-2-Amino-3-(2-bromophenoxy)propanoic Acid


Medicinal Chemistry Library Diversification via Late-Stage Cross-Coupling of the Ortho-Bromine Handle

The ortho-bromine substituent of (2S)-2-amino-3-(2-bromophenoxy)propanoic acid serves as an optimal Pd-catalyzed cross-coupling partner [1]. After incorporation of the amino acid scaffold into a peptide or small-molecule lead, the bromine can be replaced via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to generate focused libraries of aryl-, heteroaryl-, amino-, or alkynyl-substituted analogs. This strategy is superior to using the corresponding chloro analog, which requires harsher conditions and specialized catalysts for oxidative addition, and superior to the iodo analog, which introduces stability and purity liabilities during storage and handling [2]. Procurement of this specific bromo building block enables efficient SAR exploration around the aromatic ring without requiring de novo synthesis of each analog.

NMDA Receptor and Serine Racemase Pathway Probe Development Leveraging the D-Serine Bioisostere Scaffold

The O-phenylserine scaffold, particularly in its Boc-protected form (N-Boc-O-(2-bromophenyl)-D-serine), has been described as a precursor to NMDA receptor modulators and serine racemase probes that mimic endogenous D-serine at the glycine co-agonist site [1]. The ortho-bromine provides both a steric and electronic perturbation of the aromatic ring that can be used to probe the steric tolerance and electronic preferences of the glycine-binding pocket, while the ether-linked serine backbone preserves the hydrogen-bonding network of the natural ligand better than direct C–C linked phenylalanine analogs [2]. This compound is appropriate for neuroscience programs investigating glutamatergic signaling, schizophrenia, and neurodegenerative diseases.

Peptide Engineering: Incorporation of a Non-Proteinogenic, Halogenated Amino Acid with Orthogonal Reactivity

As an L-configured, non-proteinogenic amino acid with an ether-linked aromatic side chain and a bromine handle, (2S)-2-amino-3-(2-bromophenoxy)propanoic acid can be incorporated into synthetic peptides via standard solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protection strategies [1]. The ortho-bromine provides a post-synthetic modification site that is orthogonal to canonical amino acid side-chain functionalities, enabling site-selective conjugation, labeling, or cyclization reactions that are not possible with natural amino acids or with the direct C–C linked 2-bromo-phenylalanine [2]. The 97% purity grade from commercial suppliers supports direct use in SPPS without additional purification .

Kinase Inhibitor and PROTAC Building Block Exploiting the Bromine as a Bifunctional Handle

The N-Boc-protected derivative of this compound has been cited as a precursor for kinase inhibitor and PROTAC (Proteolysis Targeting Chimera) synthesis, where the bromine serves dual roles: first as a synthetic handle for introducing linker or warhead moieties via cross-coupling, and second as a lipophilic anchor that can occupy hydrophobic kinase selectivity pockets [1]. The ether oxygen provides an additional hydrogen-bonding vector absent in phenylalanine-based PROTAC building blocks, potentially enabling interactions with the E3 ligase component or the target protein that improve ternary complex formation. Programs developing targeted protein degradation therapeutics should consider this building block when the target protein's surface topology benefits from an ether-linked aromatic substituent at the degrader's solvent-exposed region.

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